molecular formula C20H19N3O6 B2417234 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea CAS No. 2034266-38-9

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

Cat. No. B2417234
CAS RN: 2034266-38-9
M. Wt: 397.387
InChI Key: JSYCBYPBORZDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Urokinase Receptor Targeting

Virtual screening techniques targeting the urokinase receptor (uPAR) have identified compounds with potential therapeutic benefits, particularly in the context of breast cancer metastasis. The synthesis and pharmacokinetic characterization of such compounds reveal their ability to inhibit breast cancer cell invasion, migration, and adhesion, as well as their capability to block angiogenesis. These findings suggest a promising avenue for the development of novel anti-cancer therapies, especially in targeting metastatic processes (Wang et al., 2011).

Benzimidazole-Ureas as Kinase Inhibitors

The discovery of benzimidazole-ureas as inhibitors of the VEGFR-2 and TIE-2 kinase receptors, which play crucial roles in angiogenesis, underscores the potential of these compounds in cancer treatment. Structure-activity relationship (SAR) studies have elucidated critical moieties within these compounds, contributing to their inhibitory efficacy. This research provides valuable insights into the design of new therapeutic agents aimed at regulating angiogenesis in cancer (Hasegawa et al., 2007).

Safer Chemical Synthesis Approaches

The development of safer and non-hazardous substitutes for arylsulfonyl isocyanates, such as dimethylaminopyridinium carbamoylides, represents a significant advancement in chemical synthesis. These substitutes offer a less toxic and environmentally friendly alternative for producing arylsulfonyl carbamates and ureas, demonstrating the importance of innovative approaches in enhancing safety and sustainability in chemical manufacturing (Sa̧czewski et al., 2006).

Antioxidant Properties of Coumarin Derivatives

The synthesis and characterization of coumarin substituted heterocyclic compounds have revealed their high antioxidant activities. These compounds exhibit significant scavenging activity against stable DPPH radicals, suggesting their potential as effective antioxidants. Such research highlights the therapeutic value of coumarin derivatives in combating oxidative stress-related disorders (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c24-18-11-27-20(26)23(18)10-15(14-4-2-1-3-5-14)22-19(25)21-9-13-6-7-16-17(8-13)29-12-28-16/h1-8,15H,9-12H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYCBYPBORZDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.